molecular formula C13H14BNO4S B13443591 (3-(N-(m-Tolyl)sulfamoyl)phenyl)boronic acid CAS No. 1449144-56-2

(3-(N-(m-Tolyl)sulfamoyl)phenyl)boronic acid

Cat. No.: B13443591
CAS No.: 1449144-56-2
M. Wt: 291.1 g/mol
InChI Key: JATJSZDSJXABIZ-UHFFFAOYSA-N
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Description

(3-(N-(m-Tolyl)sulfamoyl)phenyl)boronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a sulfonamide group containing a m-tolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(N-(m-Tolyl)sulfamoyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonylation of m-toluidine using sulfonyl chloride to form the corresponding sulfonamide.

    Borylation: The sulfonamide intermediate is then subjected to a borylation reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling. This involves the reaction of the sulfonamide intermediate with a boronic acid derivative under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic acid group can undergo oxidation to form phenol derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

    Substitution: The boronic acid group can participate in various substitution reactions, including the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Metal hydrides such as lithium aluminum hydride.

    Substitution: Palladium catalysts and bases such as potassium carbonate.

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in various catalytic processes.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes due to its boronic acid group.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Industry:

    Material Science: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3-(N-(m-Tolyl)sulfamoyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the sulfonamide group, making it less versatile in certain applications.

    m-Tolylboronic Acid: Similar structure but without the sulfonamide group, leading to different reactivity and applications.

Properties

CAS No.

1449144-56-2

Molecular Formula

C13H14BNO4S

Molecular Weight

291.1 g/mol

IUPAC Name

[3-[(3-methylphenyl)sulfamoyl]phenyl]boronic acid

InChI

InChI=1S/C13H14BNO4S/c1-10-4-2-6-12(8-10)15-20(18,19)13-7-3-5-11(9-13)14(16)17/h2-9,15-17H,1H3

InChI Key

JATJSZDSJXABIZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C)(O)O

Origin of Product

United States

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